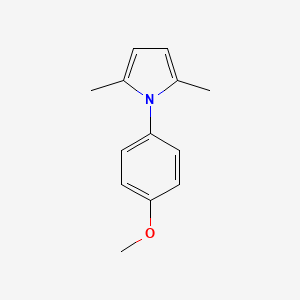

1-(4-Methoxyphenyl)-2,5-dimethylpyrrole

Description

Overview of Heterocyclic Chemistry and Pyrrole (B145914) Derivatives

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. slideshare.netlibretexts.org These non-carbon atoms, such as nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. libretexts.org

Among the vast array of heterocyclic systems, pyrrole stands out as a fundamental five-membered aromatic compound with the chemical formula C₄H₅N. numberanalytics.comwikipedia.org Its structure is a planar ring comprising four carbon atoms and one nitrogen atom. numberanalytics.com The aromaticity of pyrrole is a key feature, arising from a conjugated system of six π-electrons that satisfies Hückel's rule. libretexts.orgnumberanalytics.com Each of the four carbon atoms contributes one π-electron, while the nitrogen atom, through sp² hybridization, contributes its lone pair of electrons to the π-system. libretexts.org This electron delocalization is responsible for pyrrole's characteristic stability and reactivity. numberanalytics.com

Broad Context of Pyrrole Derivatives in Scientific Discovery

The pyrrole scaffold is a ubiquitous structural motif found in a multitude of biologically and technologically important molecules. biolmolchem.comrsc.org Its presence is critical in many natural products, including the heme cofactor in hemoglobin, chlorophylls, and vitamin B12. Pyrroles are recognized as a key bioactive scaffold, with derivatives exhibiting a wide range of pharmacological activities. biolmolchem.combohrium.comnih.gov

In the realm of scientific discovery, pyrrole derivatives have become indispensable building blocks. numberanalytics.com They are central to the development of new therapeutic agents for treating infectious and non-infectious diseases. nih.govnih.gov Marketed drugs containing the pyrrole ring system are used for their antibacterial, antifungal, anticancer, and antipsychotic properties. rsc.org Beyond medicine, the unique electronic properties of pyrroles have led to their use in the creation of conductive polymers and advanced materials. biolmolchem.com The versatility of the pyrrole ring allows for the strategic placement of various functional groups, enabling chemists to fine-tune molecular properties and develop novel compounds with tailored functions. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10-4-5-11(2)14(10)12-6-8-13(15-3)9-7-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXMRHDTQFPICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345983 | |

| Record name | 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-27-9 | |

| Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methoxyphenyl 2,5 Dimethylpyrrole

Classical and Modern Approaches to Pyrrole (B145914) Synthesis

The synthesis of the pyrrole ring is a well-established field in organic chemistry, with numerous named reactions developed over the past century. nih.gov Among the most reliable and widely utilized of these is the Paal-Knorr synthesis, first reported independently by German chemists Carl Paal and Ludwig Knorr in 1884. wikipedia.org This method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to yield the corresponding pyrrole. rgmcet.edu.inorganic-chemistry.org While classic conditions often required harsh reagents and high temperatures, modern adaptations have introduced a variety of catalysts and milder conditions, significantly broadening the scope and applicability of this reaction. rgmcet.edu.in

Paal-Knorr Condensation as a Primary Synthetic Strategy

The Paal-Knorr reaction remains the most direct and efficient strategy for synthesizing N-substituted 2,5-dimethylpyrroles, including 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole. wikipedia.orgrgmcet.edu.in The versatility of this reaction allows for the use of a wide range of primary amines, making it highly adaptable for creating diverse pyrrole derivatives. wikipedia.org The reaction mechanism is generally understood to proceed through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org

The direct synthesis of this compound is achieved through the condensation of 2,5-Hexanedione (B30556) with 4-Methoxyaniline. This reaction exemplifies the Paal-Knorr synthesis, where the 1,4-dicarbonyl functionality of 2,5-Hexanedione reacts with the primary amine group of 4-Methoxyaniline. The process typically requires acidic conditions to facilitate the key condensation and subsequent dehydration steps that lead to the formation of the stable, aromatic pyrrole ring. organic-chemistry.org While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of catalysts significantly improves reaction rates and yields under milder conditions. rgmcet.edu.inutrgv.edu

To overcome the limitations of traditional Paal-Knorr synthesis, such as the need for harsh acidic conditions and high temperatures, various catalytic systems have been developed. rgmcet.edu.in These modern enhancements often lead to higher yields, shorter reaction times, and more environmentally benign procedures. Catalysts can be broadly categorized into Lewis acids, Brønsted acids, and, more recently, organocatalysts.

Molecular iodine has emerged as a highly effective and mild catalyst for the Paal-Knorr synthesis of N-substituted pyrroles. rgmcet.edu.innih.gov The use of catalytic amounts of iodine allows the reaction to proceed efficiently, often at room temperature and without the need for a solvent. rgmcet.edu.in This method is noted for its simplicity, high yields, and short reaction times. nih.gov The reaction between a dicarbonyl compound, such as 2,5-Hexanedione, and a primary amine is effectively promoted by iodine, making it a powerful tool for the synthesis of compounds like this compound. nih.gov

| Reactant A | Reactant B | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Hexanedione | Various Amines | Iodine (catalytic) | Ethanol, Room Temp, Overnight | 80-90% | nih.gov |

| 2,5-Hexanedione | Various Amines | Iodine (catalytic) | Microwave, 5 min | High | nih.gov |

Ammonium (B1175870) chloride (NH₄Cl) has been identified as an inexpensive, eco-friendly, and highly efficient catalyst for the Paal-Knorr synthesis of N-substituted pyrroles. utrgv.edu Acting as a mild Brønsted acid in solution, it effectively catalyzes the condensation of 2,5-Hexanedione with various primary aromatic amines. utrgv.edu This method presents a significant advancement in green chemistry, offering excellent yields at room temperature with a simple workup procedure. utrgv.edu The reaction is typically conducted in a solvent like THF overnight, and the product can often be isolated by simple filtration and crystallization. utrgv.edu

| Reactant A | Reactant B | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Hexanedione | Aromatic Amines | Ammonium Chloride | THF, Room Temp, Overnight | Excellent | utrgv.edu |

The field of organocatalysis has introduced natural amino acids as effective catalysts for various organic transformations. L-tryptophan, a natural primary amino acid, has been successfully employed as an organocatalyst for the Paal-Knorr synthesis of N-substituted pyrroles from 2,5-Hexanedione and various aromatic amines. nih.gov This method is notable for being performed under solvent-free conditions at a moderate temperature (70 °C), affording the desired pyrrole products in high yields within 1-2 hours. nih.gov The proposed mechanism involves a double condensation reaction facilitated by the amino acid catalyst. nih.govresearchgate.net This approach aligns with the principles of green chemistry by avoiding hazardous solvents and utilizing a biodegradable catalyst. nih.gov

| Reactant A | Reactant B | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Hexanedione | Aromatic Amines | L-Tryptophan | Solvent-free, 70 °C, 1-2 hours | 86-97% | nih.gov |

Reaction Conditions and Optimization for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

A range of catalysts, including Brønsted and Lewis acids, have been employed to facilitate the Paal-Knorr reaction. uctm.edu For instance, catalysts such as iron(III) chloride have been shown to be effective in promoting the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines in water, offering a practical and economical route to N-substituted pyrroles. organic-chemistry.org The electronic properties of the substituents on the aromatic amine can influence the reaction rate. While electron-donating groups on the aniline (B41778) can increase its nucleophilicity, the methoxy (B1213986) group in p-anisidine (B42471) has been observed to have a negative effect on the cyclization rate in some instances. organic-chemistry.org

Optimization studies often involve screening different catalysts and their loadings. For example, in the synthesis of N-substituted pyrroles, various aluminas have been tested as catalysts, with their acidic properties and pore size influencing the reaction outcome. mdpi.com The use of heterogeneous catalysts is particularly advantageous as they can be easily recovered and reused, contributing to a more sustainable process. researchgate.net

The reaction temperature and time are also critical parameters. While traditional Paal-Knorr synthesis often required prolonged heating, modern approaches have significantly reduced reaction times. ias.ac.in For instance, conducting the reaction at the boiling point of water (100 °C) has been shown to provide excellent yields of N-substituted 2,5-dimethylpyrroles in as little as 15 minutes. researchgate.net

Below is a data table summarizing representative reaction conditions for the synthesis of N-aryl-2,5-dimethylpyrroles, which are structurally related to the target compound and provide insights into effective synthetic strategies.

Table 1: Representative Reaction Conditions for the Synthesis of N-Aryl-2,5-dimethylpyrroles

| Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aromatic Amines | None | Water | 100 | 15 min | 75-98 | researchgate.net |

| 4-Toluidine | CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 96 | mdpi.comscispace.com |

| Anilines | Iron(III) Chloride | Water | Ambient | - | Good to excellent | organic-chemistry.org |

| Primary Amines | None | Glacial Acetic Acid | Reflux | Several hours | >60 | ias.ac.in |

Solvent-Free Reaction Protocols

In response to the growing demand for environmentally friendly chemical processes, solvent-free reaction protocols for the synthesis of this compound have been developed. These methods not only reduce the environmental impact by eliminating the use of hazardous organic solvents but also often lead to simpler work-up procedures and improved efficiency.

One notable approach is the use of mechanochemical activation, where the reaction is carried out in a ball mill. This technique has been successfully applied to the Paal-Knorr synthesis of N-substituted pyrroles. For instance, the reaction of 2,5-hexanedione with various amines can be achieved in short reaction times with the aid of a biosourced organic acid, such as citric acid, as a catalyst. researchgate.net This solventless method has been shown to be effective for a range of amines, producing the corresponding pyrroles in good yields.

Another solvent-free approach involves performing the Paal-Knorr condensation of hexane-2,5-dione with primary amines at room temperature without any catalyst. researchgate.net This method highlights the intrinsic reactivity of the starting materials under solvent-free conditions, offering a simple and mild procedure for pyrrole synthesis.

The use of solid-supported catalysts is also a common strategy in solvent-free synthesis. For example, various aluminas have been demonstrated to be effective catalysts for the Paal-Knorr reaction of acetonylacetone with primary amines under solvent-free conditions, affording N-substituted pyrroles in high yields. mdpi.com

Table 2: Solvent-Free Synthesis of N-Substituted Pyrroles

| Amine | Catalyst | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Iodoaniline | Citric Acid (1 mol%) | Ball mill (30 Hz) | 15 min | 74 | researchgate.net |

| Primary Amines | None | Room Temperature | - | - | researchgate.net |

| 4-Toluidine | CATAPAL 200 | 60 °C | 45 min | 96 | mdpi.comscispace.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the Paal-Knorr and Clauson-Kaas syntheses of pyrroles.

In the context of the Clauson-Kaas synthesis, microwave irradiation has been used to facilitate the reaction of primary amines with 2,5-dimethoxytetrahydrofuran. For the synthesis of 1-(4-methoxyphenyl)-1H-pyrrole, a closely related compound, the reaction of p-anisidine with 2,5-dimethoxytetrahydrofuran can be carried out in glacial acetic acid under microwave irradiation at 170 °C for 10 minutes. arkat-usa.org This method provides a rapid and efficient route to N-arylpyrroles.

Microwave-assisted Paal-Knorr reactions have also been extensively investigated. The use of microwave heating can dramatically reduce the prolonged reaction times associated with traditional methods that often require heating in strong acids for several hours. wikipedia.org Microwave-promoted synthesis can be performed in minutes, often in open flasks at room temperature, making it a more energy-efficient and convenient approach. wikipedia.org

The combination of microwave irradiation with solvent-free conditions or the use of environmentally benign solvents like water further enhances the green credentials of these synthetic protocols. beilstein-journals.org For example, the microwave-assisted synthesis of N-substituted pyrroles has been reported in aqueous media, demonstrating the versatility of this technology. beilstein-journals.org

Table 3: Microwave-Assisted Synthesis of N-Arylpyrroles

| Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Anisidine, 2,5-Dimethoxytetrahydrofuran | Glacial Acetic Acid | 170 | 10 min | - | arkat-usa.org |

| Primary Amines, 2,5-Dimethoxytetrahydrofuran | Water | 150 | 30 min | Excellent | arkat-usa.org |

| 1,4-Diketones, Primary Amines | Various | - | Minutes | - | wikipedia.org |

Aqueous Media Synthesis for Pyrrole Rings

The use of water as a solvent in organic synthesis is highly desirable due to its low cost, non-flammability, and minimal environmental impact. The Paal-Knorr synthesis of pyrroles has been successfully adapted to aqueous media, providing a green and efficient alternative to traditional organic solvents.

It has been demonstrated that water can serve as a suitable medium for the Paal-Knorr cyclocondensation of hexa-2,5-dione with a variety of aliphatic and aromatic primary amines, including those that would lead to the formation of this compound. researchgate.netresearchgate.net These reactions can proceed smoothly to afford the corresponding N-substituted 2,5-dimethylpyrroles in good to excellent yields, often without the need for a catalyst. researchgate.net

In a typical procedure, the amine and hexa-2,5-dione are stirred in water at an elevated temperature, such as 100 °C, for a short period. researchgate.net The reaction has been shown to be efficient, with high yields obtained in as little as 15 minutes. researchgate.net Interestingly, while aliphatic amines tend to give higher yields than aromatic amines in aqueous media, the presence of either electron-donating or electron-withdrawing groups on the aromatic ring of anilines can still lead to quantitative conversions. researchgate.net

The use of water-tolerant catalysts, such as iron(III) chloride, can further enhance the efficiency of the Paal-Knorr reaction in aqueous media, allowing the synthesis to proceed under very mild conditions. organic-chemistry.org

Table 4: Aqueous Media Synthesis of N-Substituted 2,5-Dimethylpyrroles

| Amine | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic Amines | None | 100 | 15 min | 75-98 | researchgate.net |

| Aliphatic Amines | None | 100 | 15 min | 94-98 | researchgate.net |

| Various Amines | Iron(III) Chloride | Ambient | - | Good to excellent | organic-chemistry.org |

Multi-Component Reactions for Pyrrole Ring Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials, offer an attractive and efficient strategy for the synthesis of complex molecules like pyrroles. nih.govresearchgate.net These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular structures from simple precursors.

Several MCRs have been developed for the construction of the pyrrole ring. One of the classical examples is the Hantzsch pyrrole synthesis, which is a three-component reaction between an α-haloketone, a β-ketoester, and ammonia or a primary amine. nih.gov This method allows for the synthesis of a variety of substituted pyrroles.

More contemporary MCRs often employ different strategies and starting materials. For instance, a three-component reaction involving acetylenedicarboxylate, diacetyl, and ammonium acetate (B1210297) can lead to the formation of highly substituted pyrrole derivatives. mdpi.com Another approach involves the reaction of an aldehyde, an aminomalonate, and a nitroalkene to produce tetrasubstituted pyrrolidines, which can be precursors to pyrroles. mdpi.com

While specific examples of MCRs leading directly to this compound are not prominently featured in the reviewed literature, the principles of MCRs can be applied to design such a synthesis. For example, a hypothetical MCR could involve the reaction of p-anisidine, a 1,4-dicarbonyl precursor, and other components to construct the desired pyrrole ring in a single step. The versatility of MCRs makes them a promising area for the development of novel and efficient routes to this and other substituted pyrroles. researchgate.net

Industrial Scale-Up Considerations for Pyrrole Synthesis

The industrial-scale synthesis of pyrroles, including derivatives like this compound, requires careful consideration of factors such as cost-effectiveness, safety, environmental impact, and process efficiency. The Paal-Knorr synthesis is a viable route for industrial production due to its simplicity and the availability of starting materials. uctm.edu

For industrial applications, the treatment of furan (B31954) with ammonia in the presence of solid acid catalysts like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) is a common method for producing the parent pyrrole. uctm.edu This highlights the importance of heterogeneous catalysis in large-scale production, as it simplifies catalyst separation and recycling, reducing waste and operational costs. mdpi.com

When scaling up the Paal-Knorr synthesis, the choice of catalyst and reaction conditions is critical. The use of inexpensive and reusable catalysts is paramount. mdpi.com Solvent-free processes or the use of water as a solvent are highly advantageous from both an economic and environmental perspective, as they minimize the costs associated with solvent purchase, recovery, and waste disposal. researchgate.netresearchgate.net

Process optimization to reduce reaction times and energy consumption is another key consideration. Microwave-assisted synthesis, while often used in laboratory settings, presents challenges for large-scale industrial production, although continuous-flow microwave reactors are being developed to address this. nih.gov

Reactivity and Reaction Mechanisms of 1 4 Methoxyphenyl 2,5 Dimethylpyrrole

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Nucleus

The pyrrole ring is inherently activated towards electrophilic attack due to the delocalization of the nitrogen lone pair electrons, which increases the electron density of the ring carbons. pharmaguideline.com

Regioselectivity and Site Preference

Electrophilic substitution on the pyrrole ring predominantly occurs at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate (arenium ion) through resonance. echemi.comonlineorganicchemistrytutor.comstackexchange.com When an electrophile attacks the α-position, the positive charge can be delocalized over three atoms, including the nitrogen atom. In contrast, attack at the β-position (C3 or C4) results in an intermediate where the positive charge is only delocalized over two carbon atoms. stackexchange.comquora.com

In the case of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole, the α-positions are occupied by methyl groups. Therefore, electrophilic substitution is directed to the available β-positions (C3 and C4).

| Position of Electrophilic Attack | Number of Resonance Structures for the Intermediate | Stability of Intermediate |

| α-position (C2/C5) | 3 | More stable echemi.comstackexchange.com |

| β-position (C3/C4) | 2 | Less stable echemi.comstackexchange.com |

Influence of N-Aryl and C2, C5 Alkyl Substituents

The substituents on the pyrrole ring significantly modulate its reactivity. The N-aryl group, in this case, the 4-methoxyphenyl (B3050149) group, can influence the electron density of the pyrrole ring through inductive and resonance effects. The higher reactivity of the pyrrole C2-H bond compared to the C-H bonds of the N-aryl substituent allows for selective reactions at the pyrrole ring. researchgate.net

The C2 and C5 dimethyl substituents also play a crucial role. Alkyl groups are electron-donating and thus further activate the pyrrole ring towards electrophilic substitution. However, they also sterically hinder the adjacent positions, which can influence the regioselectivity of incoming electrophiles. The steric hindrance provided by these substituents can protect the active sites and influence the catalytic activity in certain reactions. researchgate.net

Reactivity of the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group attached to the pyrrole nitrogen also possesses its own reactive sites for electrophilic aromatic substitution.

Role of the Methoxy (B1213986) Group in Directing Aromatic Reactions

The methoxy group (-OCH3) is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution on the benzene (B151609) ring. msu.edu This is due to the resonance effect, where the lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho and para positions. Since the para position is already substituted (as part of the linkage to the pyrrole nitrogen), electrophilic attack on the 4-methoxyphenyl moiety of this compound will be directed to the ortho positions (C2' and C6').

Oxidation and Reduction Chemistry of the Pyrrole Ring System

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation. Dye-sensitized photo-oxygenation of 2,5-dimethylpyrrole in methanol (B129727) has been shown to yield various oxidized products, including dealkylated and rearranged structures like 5-methoxy-5-methyl-Δ³-pyrrolin-2-one. rsc.org While specific studies on the oxidation of this compound are not detailed in the provided results, the general reactivity of the 2,5-dimethylpyrrole core suggests that it can undergo oxidative transformations. The oxidation of similar N-aryl substituted heterocyclic systems often involves the formation of radical species. mdpi.com

The reduction of the pyrrole ring is less common due to its aromatic stability. Strong reducing agents and specific conditions are typically required to hydrogenate the pyrrole ring.

Cyclization and Derivatization Pathways

This compound can serve as a building block for the synthesis of more complex heterocyclic systems through cyclization and derivatization reactions. For instance, N-substituted pyrroles can undergo various cycloaddition reactions. wikipedia.org A series of N-aryl-2,5-dimethylpyrrole derivatives have been synthesized and evaluated for various biological activities, indicating that the core structure is amenable to further chemical modifications. nih.govnih.gov These modifications often involve reactions at the pyrrole ring or the N-aryl substituent to introduce new functional groups or build additional ring systems.

Mechanistic Elucidation of Key Transformations

The formation of this compound is primarily achieved through the Paal-Knorr synthesis, a robust method for synthesizing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine. organic-chemistry.orgwikipedia.org In this specific case, the reaction involves the condensation of 2,5-hexanedione (B30556) with 4-methoxyaniline (p-anisidine). The elucidation of this transformation hinges on understanding the sequence of nucleophilic additions and subsequent dehydrations, as well as stereochemical studies that have clarified the nature of the rate-determining step. organic-chemistry.orgwikipedia.org

Acid-Catalyzed Nucleophilic Addition and Dehydration

The mechanism for the Paal-Knorr synthesis of pyrroles is a well-established process that proceeds under weakly acidic to neutral conditions. organic-chemistry.orgyoutube.com The presence of a weak acid, such as acetic acid, serves as a catalyst, accelerating the reaction by protonating one of the carbonyl groups of the 1,4-diketone (2,5-hexanedione). organic-chemistry.orgnih.gov This protonation increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the primary amine (4-methoxyaniline). wikipedia.orgyoutube.com

The key mechanistic steps are as follows:

Protonation of a Carbonyl Group: An acid catalyst protonates one of the carbonyl oxygens of 2,5-hexanedione, making the carbonyl carbon more susceptible to nucleophilic attack.

Hemiaminal Formation: The nitrogen atom of 4-methoxyaniline attacks the protonated carbonyl carbon, leading to the formation of a hemiaminal intermediate after deprotonation of the nitrogen. wikipedia.org

Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom of the hemiaminal then attacks the second carbonyl group within the same molecule. This intramolecular nucleophilic addition results in a five-membered cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org

Dehydration and Aromatization: The cyclic intermediate undergoes a two-step dehydration process, eliminating two molecules of water. wikipedia.org This is typically the final stage, driven by the formation of a stable aromatic pyrrole ring, yielding this compound. nih.gov

This sequence of acid-catalyzed addition and dehydration is a cornerstone of five-membered heterocycle synthesis.

Stereochemical Considerations in Pyrrole Ring Formation

While the precursor 2,5-hexanedione does not have stereocenters, mechanistic insights into the Paal-Knorr synthesis have been significantly advanced by studying the stereochemistry of substituted 1,4-diketones, such as 3,4-disubstituted-2,5-hexanediones. organic-chemistry.orgduke.edu Research conducted by Venkataraman Amarnath and colleagues demonstrated that the diastereomers (meso and d,l forms) of these substituted diketones cyclize at distinctly different rates. organic-chemistry.orgduke.edu

This finding was critical in refining the reaction mechanism. It ruled out any mechanism involving the formation of an enamine intermediate before the rate-determining cyclization step. If an enamine were formed first, the stereochemical information at the 3 and 4 positions of the diketone would be lost, and both diastereomers would be expected to react at the same rate. organic-chemistry.org The preservation of the starting dione's stereochemical configuration throughout the reaction confirmed that the cyclization itself is the rate-limiting step. organic-chemistry.org

Further studies explored the electronic effects of substituents on the reacting amine. It was observed that electron-donating groups on the aryl amine, such as the methoxy group in 4-methoxyaniline, have a negative effect on the cyclization rate compared to unsubstituted or electron-withdrawing groups. organic-chemistry.org This is counterintuitive if one considers the nucleophilicity of the amine itself. However, the mechanism involves the cyclization of a hemiaminal intermediate, and the electronic properties of the substituent influence the stability of intermediates and transition states throughout the multi-step process. organic-chemistry.org

The relative reactivity rates observed for different diastereomeric diketones provide a clear window into the steric demands of the transition state during ring closure.

Table 1: Relative Reaction Rates of Diastereomeric Diketones in Pyrrole Formation

| Diketone Precursor | Diastereomer | Relative Reactivity |

|---|---|---|

| 3,4-dimethylhexane-2,5-dione | d,l | Faster |

| 3,4-dimethylhexane-2,5-dione | meso | Slower |

| 3,4-diethylhexane-2,5-dione | d,l | Faster |

| 3,4-diethylhexane-2,5-dione | meso | Slower |

| 3,4-diisopropylhexane-2,5-dione | d,l | Faster |

| 3,4-diisopropylhexane-2,5-dione | meso | Slower |

This table illustrates the general finding that d,l diastereomers react significantly faster than their meso counterparts in the Paal-Knorr synthesis, providing key evidence for the mechanistic pathway. duke.edu

These stereochemical studies, while not performed on the direct precursor to this compound, are fundamental to understanding the universally accepted mechanism of its formation. organic-chemistry.orgwikipedia.org

Spectroscopic and Structural Characterization Methodologies for 1 4 Methoxyphenyl 2,5 Dimethylpyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole, both proton (¹H) and carbon-13 (¹³C) NMR are employed to assign the chemical environment of each unique proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the protons of the pyrrole (B145914) ring, and the methyl and methoxy (B1213986) protons. The expected chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents and the aromatic nature of the rings.

Based on the structure, the following proton signals are expected:

A singlet for the six protons of the two methyl groups attached to the pyrrole ring.

A singlet for the two equivalent protons on the pyrrole ring.

A pair of doublets for the four protons on the 4-methoxyphenyl (B3050149) ring, characteristic of a para-substituted benzene (B151609) ring.

A singlet for the three protons of the methoxy group.

Specific, experimentally determined ¹H NMR data for this compound were not available in the publicly accessible literature at the time of this review.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct peaks for each unique carbon atom in the pyrrole ring, the methoxyphenyl group, the methyl groups, and the methoxy group.

Detailed, experimentally verified ¹³C NMR spectral data for this compound is available in spectral databases, though specific peak assignments were not fully detailed in the reviewed sources. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=C, and C-O bonds.

Key expected vibrational frequencies include:

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl and methoxy groups are expected in the 2850-3000 cm⁻¹ region.

C=C stretching vibrations from the aromatic rings (both phenyl and pyrrole) would be observed in the 1450-1600 cm⁻¹ range.

The C-O stretching vibration of the methoxy group is anticipated to produce a strong signal in the 1000-1300 cm⁻¹ region.

Specific, experimentally determined IR absorption data for this compound were not available in the publicly accessible literature at the time of this review.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The nominal molecular weight of this compound is approximately 201.26 g/mol . nih.gov

Electron Spray Ionization Mass Spectrometry (ESI-MS)

Electron Spray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, a protonated molecular ion [M+H]⁺ is often observed. For this compound, this would correspond to an m/z value of approximately 202.

Specific ESI-MS data for this compound were not found in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The electron ionization (EI) mass spectrum obtained from GC-MS provides a characteristic fragmentation pattern.

For this compound, the following key fragments have been reported: nih.gov

m/z 201 : This peak corresponds to the molecular ion [M]⁺.

m/z 200 : This fragment likely arises from the loss of a single hydrogen atom from the molecular ion.

m/z 145 : This significant fragment could result from the cleavage of the bond between the phenyl group and the pyrrole nitrogen, followed by the loss of the methoxy group.

Table 1: Summary of GC-MS Fragmentation Data for this compound nih.gov

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 201 | Molecular Ion [M]⁺ |

| 200 | [M-H]⁺ |

| 145 | Fragment |

High Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise measurement of the mass-to-charge ratio (m/z), HRMS allows for the calculation of the molecular formula of a compound, which is a critical step in its structural elucidation.

For the compound this compound, the molecular formula is established as C13H15NO. The theoretical exact mass, which is calculated from the sum of the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O), serves as a benchmark for experimental verification.

In the analysis of this compound, the experimentally determined exact mass would be compared against the theoretical value. A close correlation between the two values, typically within a few parts per million (ppm), confirms the elemental composition and lends significant weight to the proposed chemical structure. The computed exact mass for this compound has been reported, providing a key reference point for its identification.

Below is an interactive data table summarizing the mass spectrometry data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C13H15NO | |

| Theoretical Exact Mass | 201.115364102 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption is dependent on the electronic structure of the molecule, specifically the presence of chromophores, which are parts of the molecule that absorb light. The resulting spectrum is a plot of absorbance versus wavelength and can provide valuable information about the electronic transitions within the molecule.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the π → π* electronic transitions within its aromatic systems—the pyrrole ring and the methoxyphenyl group. The conjugation between these two ring systems influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

An illustrative data table for potential UV-Vis spectroscopic findings is provided below.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Data Not Available | Data Not Available | Data Not Available |

Computational Studies and Theoretical Chemistry of 1 4 Methoxyphenyl 2,5 Dimethylpyrrole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the electronic properties of molecules. While specific DFT studies on 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole are not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from studies on analogous N-phenylpyrrole derivatives. researchgate.net

DFT calculations typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation for the molecule. researchgate.net These calculations can provide valuable information about the molecule's geometry, electronic distribution, and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.commdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a more reactive molecule. For compounds similar to this compound, DFT calculations are used to determine these energy levels and the resulting gap, which provides insights into the molecule's potential for charge transfer interactions. mdpi.com

Interactive Data Table: Representative Frontier Molecular Orbital Energies for a Pyrrole (B145914) Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.29 |

| LUMO | -2.02 |

| HOMO-LUMO Gap (ΔE) | 4.27 |

Note: The data in this table is representative of a similar methoxyphenyl-containing heterocyclic compound and is for illustrative purposes. mdpi.com

Electronic Property Calculations

Beyond the HOMO-LUMO gap, DFT calculations can elucidate a range of other electronic properties that describe a molecule's behavior. chemrxiv.org These properties, often referred to as quantum chemical descriptors, include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to deformation or change in its electron distribution. It is calculated as η = (I - A) / 2.

Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as ω = χ² / (2η).

Interactive Data Table: Calculated Electronic Properties for a Pyrrole Derivative

| Parameter | Value |

| Ionization Potential (I) | 6.29 eV |

| Electron Affinity (A) | 2.02 eV |

| Electronegativity (χ) | 4.155 |

| Chemical Hardness (η) | 2.135 |

| Softness (S) | 0.468 |

| Electrophilicity Index (ω) | 4.04 |

Note: The data in this table is representative of a similar methoxyphenyl-containing heterocyclic compound and is for illustrative purposes. mdpi.com

Molecular Geometry and Conformational Analysis

DFT calculations are also employed to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. researchgate.net For this compound, this involves determining the bond lengths, bond angles, and dihedral angles between the pyrrole and methoxyphenyl rings.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govnih.gov

Prediction of Binding Modes and Affinities

For this compound, molecular docking studies are crucial for predicting its binding mode within the active site of a target protein like MmpL3. nih.govasm.org These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Interactive Data Table: Representative Binding Affinities of Pyrrole Derivatives with MmpL3

| Compound | Binding Affinity (kcal/mol) |

| Analog 1 | -9.8 |

| Analog 2 | -10.5 |

| Analog 3 | -9.2 |

Note: The data in this table is representative of similar pyrrole-based compounds targeting MmpL3 and is for illustrative purposes.

Computational Modeling of Target Proteins (e.g., MmpL3)

The accuracy of molecular docking studies relies heavily on the quality of the three-dimensional structure of the target protein. Mycobacterial membrane protein Large 3 (MmpL3) is a crucial transporter protein in Mycobacterium tuberculosis and a promising target for new anti-tuberculosis drugs. asm.orgresearchgate.net

Computational models of MmpL3 are generated using techniques like X-ray crystallography or homology modeling. These models provide a detailed view of the protein's structure, including the binding pocket where inhibitors can interact. researchgate.net The binding site of MmpL3 is known to be a hydrophobic channel, and inhibitors often interact with key amino acid residues within this channel. asm.orgresearchgate.net Computational studies have been instrumental in understanding the mechanism of MmpL3 inhibition by various classes of compounds, including pyrrole derivatives. nih.gov

Derivatives and Analogs of 1 4 Methoxyphenyl 2,5 Dimethylpyrrole

Rational Design Strategies for Novel Derivatives

The rational design of new derivatives of 1-(4-methoxyphenyl)-2,5-dimethylpyrrole is a systematic process that relies on understanding the relationship between chemical structure and biological activity, as well as the influence of various substituents on the molecule's properties.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies aim to identify which parts of the molecule, known as pharmacophores, are essential for its activity and how modifications to these regions affect its potency and selectivity.

While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles from related pyrrole-containing compounds can be applied. Key areas for modification and SAR exploration on this scaffold would include:

The 2,5-dimethylpyrrole core: The methyl groups at the 2 and 5 positions of the pyrrole (B145914) ring contribute to the molecule's steric bulk and lipophilicity. Modifications at these positions, or at the C3 and C4 positions of the pyrrole ring, could significantly affect how the molecule fits into a biological target.

A hypothetical SAR study on a series of 1-aryl-2,5-dimethylpyrrole analogs might reveal that electron-withdrawing groups on the phenyl ring enhance a particular biological activity, while bulky substituents on the pyrrole ring diminish it. This information is crucial for the rational design of more potent and selective derivatives.

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. researchgate.net The goal is to create a hybrid compound with improved affinity, selectivity, and efficacy, or a dual-acting agent that can interact with multiple biological targets.

For this compound, molecular hybridization could involve linking the core structure to other known bioactive heterocyclic fragments. For instance, a common approach is to synthesize hybrid molecules by combining two or more bioactive moieties in a single molecular scaffold. researchgate.net This strategy has been successfully applied to other pyrrole derivatives to create novel compounds with enhanced biological activities.

Examples of heterocyclic moieties that could be hybridized with the this compound scaffold include:

Thiazoles: Known for a wide range of biological activities.

Pyrazolines: Often associated with various pharmacological properties.

Triazoles: A versatile class of heterocycles found in many clinically used drugs.

The rationale behind this approach is that the resulting hybrid molecule may exhibit a synergistic effect, where the combined activity is greater than the sum of the individual components.

The electronic and steric properties of a molecule are critical determinants of its chemical reactivity and biological activity. In the context of this compound derivatives, the introduction of different substituents can profoundly influence these properties.

Electronic Effects: The electronic nature of substituents on both the phenyl and pyrrole rings can alter the electron distribution within the molecule.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) and alkyl groups, increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack. The existing methoxy group on the phenyl ring in the parent compound is an example of an EDG.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the rings, which can affect their reactivity and interactions with biological targets.

The interplay of these electronic effects can be quantified using parameters like Hammett constants, which provide a measure of the electron-donating or electron-withdrawing ability of a substituent.

Steric Effects: The size and shape of substituents, or their steric properties, play a crucial role in determining how a molecule can orient itself to interact with a biological target.

Bulky substituents can create steric hindrance, which may prevent the molecule from binding effectively to a target site. Conversely, in some cases, increased steric bulk can enhance selectivity by favoring binding to a specific target over others.

The position of substituents is also critical. For example, a bulky group at the ortho-position of the phenyl ring would have a more significant steric impact on the rotation around the N-phenyl bond than the same group at the para-position.

Computational methods, such as Density Functional Theory (DFT) calculations, can be used to rationalize the relationship between the steric and electronic properties of the molecules and their observed chemical and biological behavior. researchgate.net

Synthetic Approaches for Diverse Derivative Libraries

The generation of diverse libraries of derivatives is essential for exploring the structure-activity relationships of this compound. This involves the use of various synthetic strategies to introduce functionality at different positions of the molecule and to incorporate new structural motifs.

The this compound scaffold offers several positions for chemical modification.

Functionalization of the Pyrrole Ring:

The C3 and C4 positions of the pyrrole ring are susceptible to electrophilic substitution reactions. The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group (-CHO) at these positions, which can then serve as a handle for further synthetic transformations. rsc.org

The methyl groups at the C2 and C5 positions can potentially be functionalized, for instance, through radical halogenation followed by nucleophilic substitution, although this can be less selective.

Functionalization of the Phenyl Ring:

The phenyl ring can undergo electrophilic aromatic substitution reactions. The directing effect of the methoxy group (ortho, para-directing) and the pyrrole ring will influence the position of substitution.

For more controlled functionalization, a common strategy is to start with a pre-functionalized aniline (B41778) in the initial synthesis of the pyrrole. For example, using a halogenated p-anisidine (B42471) in the Paal-Knorr synthesis would yield a halogenated derivative of this compound.

The resulting halogenated derivatives can then be used in cross-coupling reactions, such as the Suzuki or Heck reaction, to introduce a wide variety of substituents, including other aryl groups, alkyl chains, or functional groups.

A common synthetic route to the core 1-aryl-2,5-dimethylpyrrole structure is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound (in this case, 2,5-hexanedione) with a primary amine (p-anisidine). wikipedia.org

| Reaction | Description | Potential Application |

|---|---|---|

| Paal-Knorr Synthesis | Condensation of 2,5-hexanedione (B30556) with p-anisidine to form the core this compound scaffold. | Primary synthesis of the parent compound and its analogs by varying the aniline component. |

| Vilsmeier-Haack Reaction | Formylation of the pyrrole ring, typically at the C3 position, using a formylating agent like POCl3/DMF. | Introduction of an aldehyde group for further derivatization (e.g., conversion to oximes, hydrazones, or other heterocycles). |

| Halogenation | Introduction of a halogen (e.g., Br, I) onto the phenyl ring, often by starting with a halogenated aniline. | Creation of a handle for cross-coupling reactions. |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction of a halogenated derivative with a boronic acid to form a new C-C bond. | Introduction of diverse aryl or vinyl substituents on the phenyl or pyrrole ring. |

A key strategy for creating diverse derivative libraries is the incorporation of other heterocyclic rings onto the this compound scaffold. This is a form of molecular hybridization aimed at combining the properties of different bioactive moieties.

Synthesis of Thiazole (B1198619) Hybrids:

Thiazole rings can be appended to the core structure, for example, by first introducing a thiosemicarbazone functionality, which can then be cyclized with various reagents to form the thiazole ring. While this has been demonstrated on other pyrrole scaffolds, the principle is applicable here. researchgate.net

Synthesis of Pyrazoline Hybrids:

Pyrazolines are often synthesized from α,β-unsaturated ketones (chalcones). A chalcone (B49325) derivative of this compound could be prepared and then reacted with a hydrazine (B178648) derivative to form the pyrazoline ring.

Synthesis of Triazole Hybrids:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a highly efficient method for forming 1,2,3-triazoles. This would involve introducing either an azide (B81097) or an alkyne functionality onto the this compound core, followed by reaction with a complementary alkyne or azide. A related compound, 1-(4-methoxyphenyl)-3-alkynes-1H-pyrrole-2,5-dione, has been successfully converted to the corresponding 1,2,3-triazole using this approach. researchgate.net

| Heterocycle | General Synthetic Approach | Key Intermediates |

|---|---|---|

| Thiazole | Cyclization of a thiosemicarbazone derivative. | Pyrrole-carbaldehyde thiosemicarbazone. |

| Pyrazoline | Condensation of a chalcone analog with a hydrazine. | Pyrrole-based α,β-unsaturated ketone. |

| Triazole | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). | Azide- or alkyne-functionalized pyrrole derivative. |

Prodrug Design Principles and Mechanisms of In Vivo Conversion (Conceptual Framework) for

The strategic design of prodrugs for derivatives and analogs of this compound is a conceptual approach aimed at optimizing the therapeutic potential of the parent molecule. This involves the bioreversible derivatization of the active compound to overcome pharmacokinetic limitations such as poor solubility, limited permeability across biological membranes, premature metabolism, and lack of target specificity. The underlying principle is to attach a promoiety to the parent drug, rendering it temporarily inactive. This promoiety is designed to be cleaved in vivo through specific enzymatic or chemical reactions, thereby releasing the active drug at the desired site of action.

Conceptual Sites for Prodrug Modification

For a molecule like this compound, several sites could conceptually be targeted for the attachment of a promoiety. The primary locations for such modifications would be the aromatic methoxyphenyl ring and potentially the pyrrole ring, assuming it could be functionalized without diminishing the intrinsic activity of the parent compound upon release.

Modification of the Methoxyphenyl Group: The methoxy group on the phenyl ring is a prime candidate for metabolic transformation, often involving O-demethylation by cytochrome P450 (CYP) enzymes to yield a phenolic derivative. nih.govnih.gov This metabolic vulnerability can be exploited in prodrug design. A conceptual strategy would involve replacing the methyl group with a bioreversible promoiety that can be cleaved to unmask a hydroxyl group. This newly formed phenol (B47542) could be the active form of the drug or an intermediate that is further metabolized.

Functionalization of the Pyrrole Ring: The pyrrole ring itself is susceptible to oxidative metabolism, typically at the carbons adjacent to the nitrogen atom. hyphadiscovery.com While direct attachment of a promoiety to the pyrrole ring might be synthetically challenging without altering the core pharmacophore, derivatives of this compound bearing functional groups on the pyrrole ring would present additional opportunities for prodrug design.

Common Prodrug Strategies and Their In Vivo Conversion

Several well-established prodrug strategies could be conceptually applied to derivatives of this compound. The choice of promoiety would depend on the desired physicochemical properties and the targeted release mechanism.

Ester Prodrugs: If a derivative of the parent compound possesses a hydroxyl or carboxylic acid group, forming an ester prodrug is a common and effective strategy. nih.govresearchgate.netscirp.org Ester prodrugs generally exhibit increased lipophilicity, which can enhance membrane permeability and oral absorption. scirp.org

In Vivo Conversion: The in vivo conversion of ester prodrugs is primarily mediated by esterase enzymes, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract. nih.govresearchgate.net These enzymes catalyze the hydrolysis of the ester bond, releasing the active drug and a promoiety that should ideally be non-toxic and readily excreted. acs.org

Carbamate (B1207046) Prodrugs: For derivatives with an amino or hydroxyl group, a carbamate linkage can be employed. Carbamates are generally more stable towards chemical hydrolysis than esters, which can offer better control over the drug release profile. nih.govacs.org

In Vivo Conversion: The cleavage of carbamate prodrugs can also be catalyzed by esterases, although often at a slower rate than simple esters. researchgate.netacs.org This can be advantageous for achieving sustained release of the active drug. The hydrolysis of the carbamate yields the parent drug, carbon dioxide, and an amine.

Phosphate (B84403) Ester Prodrugs: To significantly enhance the aqueous solubility of a poorly soluble parent drug, a phosphate ester promoiety can be introduced. This is particularly useful for developing formulations for intravenous administration.

In Vivo Conversion: Phosphate ester prodrugs are rapidly cleaved in vivo by alkaline phosphatases, which are widely distributed throughout the body. This enzymatic action releases the active drug and an inorganic phosphate ion.

Conceptual Enzymatic Activation Pathways

The in vivo conversion of prodrugs of this compound derivatives would likely involve several key enzyme families.

Cytochrome P450 (CYP) Enzymes: As previously mentioned, CYP enzymes, predominantly found in the liver, are crucial for the metabolism of many xenobiotics. mdpi.comyoutube.com For derivatives of this compound, CYPs would be expected to play a role in the oxidative metabolism of the pyrrole and methoxyphenyl rings. nih.govnih.govhyphadiscovery.com In a prodrug context, specific CYP isoforms could be targeted for the activation of a prodrug in the liver.

Esterases: Carboxylesterases are a major class of hydrolases responsible for the activation of many ester- and carbamate-based prodrugs. scirp.orgresearchgate.net Their ubiquitous nature ensures efficient conversion of the prodrug to the active form.

The table below outlines a conceptual framework for prodrug design based on potential derivatives of this compound.

| Parent Compound Derivative | Conceptual Promoiety | Prodrug Linkage | Primary Activating Enzyme(s) | Anticipated Physicochemical Change |

| Hydroxylated analog | Acetyl, Pivaloyl | Ester | Carboxylesterases | Increased lipophilicity |

| Carboxylated analog | Ethyl, Benzyl | Ester | Carboxylesterases | Increased lipophilicity |

| Amino analog | Acyloxyalkyl | Carbamate | Carboxylesterases | Increased lipophilicity |

| Hydroxylated analog | Phosphate | Phosphate Ester | Alkaline Phosphatases | Increased aqueous solubility |

| Parent Compound | O-alkoxycarbonyl | Carbonate | Cytochrome P450, Esterases | Altered lipophilicity |

This conceptual framework provides a basis for the rational design of prodrugs of this compound and its analogs, with the goal of improving their drug-like properties and therapeutic efficacy. The successful implementation of these strategies would require extensive synthetic chemistry efforts and detailed preclinical evaluation of the resulting prodrug candidates.

Applications in Organic Synthesis and Catalysis

1-(4-Methoxyphenyl)-2,5-dimethylpyrrole as a Building Block in Complex Synthesis

N-aryl-2,5-dimethylpyrroles, including the 4-methoxyphenyl (B3050149) variant, serve as important structural motifs and synthetic intermediates. These compounds are often incorporated into larger molecular frameworks to modulate biological activity. For instance, a series of N-aryl-2,5-dimethylpyrrole derivatives have been synthesized and investigated for their potent activity against drug-resistant and intracellular mycobacteria. nih.govacs.org In these studies, the 2,5-dimethylpyrrole core is attached to various aryl and other substituents to explore the structure-activity relationship (SAR) extensively. nih.gov The synthesis of these complex molecules often begins with a Paal-Knorr reaction between 2,5-hexanedione (B30556) and an appropriate aniline (B41778), such as p-anisidine (B42471), to form the core this compound structure. nih.gov This core is then further functionalized, demonstrating its role as a foundational building block in the development of new therapeutic agents. nih.govnih.gov

Pyrroles as Protecting Groups for Amines

The protection of primary amines is a critical step in multistep organic synthesis. The 2,5-dimethylpyrrole group is a robust protecting group for primary amines, offering stability in the presence of strong bases and nucleophiles. nih.govnih.gov This makes it a valuable alternative to more common, base-labile protecting groups like carbamates.

The concept of orthogonal protection is fundamental in the synthesis of complex molecules with multiple functional groups. bham.ac.ukthieme-connect.de It allows for the selective removal of one protecting group without affecting others. bham.ac.ukthieme-connect.de N-substituted 2,5-dimethylpyrroles can be integrated into such strategies. The protection of a primary amine as a 2,5-dimethylpyrrole is typically achieved by reacting the amine with 2,5-hexanedione or its equivalent, a reaction that can be significantly accelerated using microwave irradiation. nih.govnih.gov

| Deprotection Reagent/Condition | Compatible Protecting Groups (Unaffected) | Reference |

|---|---|---|

| Hydroxylamine Hydrochloride, Microwave | Boc (tert-butyloxycarbonyl) | nih.gov |

| Dilute Hydrochloric Acid, Ethanol, Microwave | Cbz (Carbobenzyloxy), Fmoc (9-fluorenylmethyloxycarbonyl) | nih.govnih.gov |

Pyrrole (B145914) Derivatives as Ligands in Catalytic Systems

Pyrrole-based compounds have emerged as effective ligands in transition metal coordination chemistry and catalysis. digitellinc.com Their electronic properties can be readily tuned, making them versatile for various catalytic applications. researchgate.net While simple pyrroles can act as ligands, more complex pyrrole derivatives are often designed to create specific coordination environments, such as in pincer ligands.

Pyrrole-based ligands have been successfully employed in catalysis involving a range of transition metals, including palladium, copper, nickel, and chromium. rsc.orgacs.orgacs.orgresearchgate.netnih.gov In the context of chromium catalysis, aminocarbene complexes of chromium have been shown to react with alkynes to form pyrroles, indicating the intimate relationship between pyrrole structures and chromium complexes in organic transformations. acs.org Although direct applications of this compound as a ligand are not extensively documented, the broader class of N-aryl pyrroles is recognized for its potential in forming catalytically active metal complexes. The electronic nature of the N-aryl substituent can influence the donor properties of the pyrrole ligand, thereby affecting the activity and selectivity of the metal catalyst.

Precursor Chemistry for Advanced Molecular Architectures (e.g., Semisquaraines)

Pyrrole derivatives, including 2,5-dimethylpyrrole, serve as valuable precursors for the synthesis of advanced molecular architectures like squaraine dyes. researchgate.net These dyes are known for their sharp and intense absorption and emission properties. Semisquaraines, which are intermediates in the synthesis of non-symmetric squaraines, can be readily prepared from pyrroles.

Research has shown that one-step reactions between squaric acid and various pyrroles in water can produce the corresponding pyrrolyl-containing semisquaraines in high yields. researchgate.netmdpi.com Specifically, the reaction of 2,5-dimethylpyrrole with squaric acid has been reported to lead to the formation of the corresponding semisquaraine, albeit in some cases with lower yields compared to more nucleophilic pyrroles. researchgate.netmdpi.com These semisquaraines are valuable synthons, acting as precursors for the modular and efficient synthesis of a diverse range of non-symmetric squaraine dyes, which have applications in materials science and bio-imaging. researchgate.netresearchgate.net

| Pyrrole Reactant | Product | Significance | Reference |

|---|---|---|---|

| 2,5-Dimethylpyrrole | 2,5-Dimethylpyrrol-3-yl Semisquaraine | Precursor for non-symmetric squaraine dyes | researchgate.netmdpi.com |

| 1,2,5-Trimethylpyrrole | 1,2,5-Trimethylpyrrol-3-yl Semisquaraine | Precursor for non-symmetric squaraine dyes | researchgate.netmdpi.com |

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Methods

Key future research directions include:

Catalyst-Free and Solvent-Free Conditions: Expanding on methodologies that perform the Paal-Knorr synthesis by simply stirring the reactants at room temperature without any catalyst or solvent presents a significant leap towards ultimate sustainability. rsc.org Research will likely focus on understanding the scope and limitations of this approach for a wider range of substituted anilines and dicarbonyls.

Heterogeneous and Reusable Catalysts: The use of solid acid catalysts, such as smectite clays (B1170129) or silica-supported perchloric acid, offers an environmentally benign alternative to traditional homogeneous acid catalysts. bohrium.com Future work will aim to develop more robust and highly recyclable catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing waste.

Alternative Energy Sources: Microwave irradiation has been shown to accelerate the synthesis of N-aryl pyrroles. researchgate.net Further exploration into other non-conventional energy sources like ultrasound or mechanochemistry could lead to even faster, more efficient, and solvent-minimized synthetic protocols.

Modified Clauson-Kaas Approaches: Developing greener variations of related synthetic routes, such as the Clauson-Kaas reaction, using non-toxic and inexpensive catalysts like zinc, provides another avenue for sustainable pyrrole (B145914) synthesis. researchgate.net

The table below summarizes some green chemistry approaches relevant to the synthesis of N-aryl-2,5-dimethylpyrroles.

| Method | Key Features | Advantages | Future Challenges |

| Solvent-Free Paal-Knorr | Reaction of neat 2,5-hexanedione (B30556) and amine. rsc.org | No solvent waste, simple procedure, high atom economy. acs.org | Scaling up, expanding substrate scope, managing exotherms. |

| Heterogeneous Catalysis | Use of solid acids like smectite clays. bohrium.com | Catalyst is reusable and easily separated. | Catalyst deactivation, optimizing reaction conditions. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. researchgate.net | Reduced reaction times, potential for higher yields. | Specialized equipment, ensuring uniform heating. |

Exploration of Novel Reactivity and Chemical Transformations

Beyond its synthesis, the reactivity of the 1-(4-methoxyphenyl)-2,5-dimethylpyrrole core structure is an area ripe for exploration. The electron-rich nature of the pyrrole ring, influenced by the N-aryl substituent, dictates its chemical behavior. While electrophilic substitution is a known pathway, future research will delve into more complex and synthetically powerful transformations.

A primary emerging area is the use of N-arylpyrroles in cycloaddition reactions . These reactions are powerful tools for rapidly building molecular complexity.

Diels-Alder Reactions: The pyrrole ring can act as a diene in [4+2] cycloaddition reactions. A significant challenge has been the pyrrole's aromatic stability, which makes it a less reactive diene than, for example, furan (B31954). d-nb.infonih.gov Future work will focus on developing novel strategies to facilitate these reactions, such as using highly reactive dienophiles like benzynes, which can be generated from precursors like diaryliodonium salts. d-nb.infonih.gov This opens pathways to bridged-ring amine structures that are otherwise difficult to synthesize. nih.gov

[3+2] Cycloadditions: N-substituted pyrroles can also participate in [3+2] cycloaddition reactions, leading to the formation of bicyclic structures like dihydropyrrolizines. acs.orgacs.org Research in this area will likely focus on expanding the scope of reaction partners and developing catalytic, enantioselective versions of these transformations to create chiral molecules with potential applications in medicinal chemistry and materials science. acs.org

Another frontier is the development of novel C-H functionalization reactions. Directly converting the C-H bonds at the 3- and 4-positions of the pyrrole ring or on the methoxyphenyl group into new functional groups is a highly atom-economical strategy. This avoids the need for pre-functionalized starting materials and reduces synthetic steps.

Integration of Advanced Computational Tools for Predictive Design

Advanced computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of functional molecules. For this compound and its derivatives, computational methods, particularly Density Functional Theory (DFT), offer powerful predictive capabilities. researchgate.netnih.gov

Future research will increasingly rely on these tools for:

Predicting Electronic and Optoelectronic Properties: DFT and time-dependent DFT (TD-DFT) calculations can accurately predict key parameters like frontier molecular orbital (HOMO/LUMO) energies, energy gaps, and absorption spectra. researchgate.netrsc.org This allows for the in silico screening of new derivatives with tailored optoelectronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). scispace.com

Designing Novel Materials: Computational modeling can guide the rational design of polymers and small molecules incorporating the this compound unit. By simulating how changes in molecular structure (e.g., adding different substituents or extending conjugation) affect properties like charge mobility and light absorption, researchers can prioritize the synthesis of the most promising candidates for high-performance materials. rsc.org

Elucidating Reaction Mechanisms: Computational studies can provide deep insight into the transition states and energy profiles of chemical reactions. This understanding is crucial for optimizing conditions for known transformations and for predicting and discovering novel reactivity for the N-arylpyrrole scaffold.

The following table highlights key properties of phenylpyrrole systems that can be investigated using computational methods.

| Property | Computational Method | Application/Significance |

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31G(d)) scispace.com | Understanding conformational preferences and steric effects. |

| Frontier Orbital Energies (HOMO/LUMO) | DFT researchgate.netscispace.com | Predicting redox behavior, charge transport characteristics, and electronic transitions. |

| Electronic Absorption Spectra | TD-DFT rsc.org | Predicting color and light-absorbing properties for dyes and optoelectronic materials. |

| Molecular Electrostatic Potential (MEP) | DFT orientjchem.org | Identifying sites susceptible to electrophilic or nucleophilic attack, guiding reactivity studies. |

| Nonlinear Optical (NLO) Properties | DFT dergipark.org.tr | Screening for materials with potential applications in photonics and optical communications. |

Comprehensive Investigations into Structure-Function Relationships beyond Biological Activity

While N-arylpyrroles have been extensively studied for their biological activity, a significant future direction is the exploration of their structure-function relationships in the realm of materials science. nih.govbohrium.com The unique electronic structure of the pyrrole ring, combined with the ability to tune its properties via substitution on the N-aryl ring, makes these compounds excellent building blocks for functional organic materials. mdpi.com

Key research areas will include:

Organic Semiconductors: Investigating how modifications to the this compound core affect charge carrier mobility and performance in devices like organic field-effect transistors (OFETs). Research into diketopyrrolopyrrole (DPP) based polymers has shown that subtle changes in side-chain structure can alter molecular packing and dramatically impact electronic performance. researchgate.netacs.org Similar systematic studies on N-arylpyrrole systems are needed.

Electrochromic Materials: Exploring derivatives that can change color upon oxidation or reduction. The ability to fine-tune the HOMO/LUMO energy levels through substitution on the N-phenyl ring directly influences the redox potentials and the color of the charged species, which is crucial for developing materials for smart windows or electronic displays. nih.gov

Fluorescent Probes and Sensors: The inherent fluorescence of some π-conjugated pyrrole systems can be harnessed. Future work will involve designing derivatives where the fluorescence properties (e.g., intensity, wavelength) are sensitive to the presence of specific analytes (ions, small molecules), leading to new chemical sensors.

Understanding these complex relationships requires a synergistic approach combining synthesis of systematically varied structures, detailed characterization of their physical properties (optical, thermal, electronic), and computational modeling to rationalize the observed trends. nih.govcam.ac.uk This will unlock the full potential of the this compound scaffold in next-generation technologies.

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole?

The compound is typically synthesized via Paal-Knorr pyrrole synthesis or modified Friedel-Crafts alkylation. A widely used method involves reacting acetonylacetone with 4-methoxyaniline under acid catalysis (e.g., p-toluenesulfonic acid) in toluene, using a Dean-Stark apparatus to remove water. After reflux (36–48 hours), the product is purified via flash chromatography (EtOAc/hexane gradients) . Alternative routes include reducing nitro intermediates (e.g., 4-nitroaniline derivatives) with Pd/C and H₂, followed by cyclization .

Q. Key Reaction Parameters

- Catalyst : p-TsOH (10% molar ratio)

- Solvent : Toluene (reflux with azeotropic water removal)

- Purification : Silica gel chromatography (Rf = 0.23–0.35 in PE:EA systems) .

Q. What analytical techniques are used to characterize this compound?

Post-synthesis characterization employs:

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): Peaks at δ 2.10 (s, 6H, methyl groups), 5.98 (s, 2H, pyrrole ring protons), 7.39–7.43 (m, aromatic protons), and 8.35–8.38 (m, methoxyphenyl protons) .

- ¹³C NMR : Confirms substitution patterns and electronic environments .

- FT-IR : Bands at ~2970 cm⁻¹ (C-H stretch), 1518 cm⁻¹ (aromatic C=C), and 1094 cm⁻¹ (C-O of methoxy group) .